Cilostamide

Description

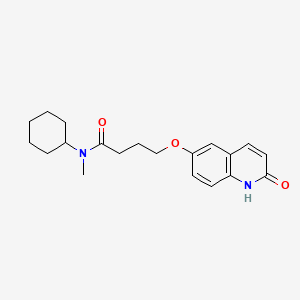

selective inhibitor of cyclic AMP phosphodiesterase & platelet aggregation; structure

Properties

IUPAC Name |

N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAYVIIHMORPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045140 | |

| Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68550-75-4 | |

| Record name | Cilostamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68550-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilostamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068550754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILOSTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S5605Q18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Cilostamide Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of novel analogs and derivatives of cilostamide. This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound and its analogs increase cAMP concentrations, leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation. This guide details the synthetic pathways to novel analogs, presents their biological data in a structured format, and illustrates the key signaling pathways involved.

Core Concepts: The this compound Signaling Pathway

This compound and its derivatives exert their primary effect by inhibiting the PDE3 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing intracellular cAMP levels. Elevated cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These pathways are crucial for the therapeutic effects of this compound analogs, such as anti-platelet aggregation and vasodilation.

The inhibition of PDE3 by this compound analogs leads to increased cAMP, which in turn activates PKA. PKA has multiple downstream targets that contribute to the inhibition of platelet function. Additionally, elevated cAMP can activate the Epac-1/Rap-1 signaling cascade, which has been shown to be involved in cilostazol-induced prostacyclin (PGI2) synthesis in human aortic endothelial cells.[1] This pathway involves the activation of Rap-1, leading to the activation of Phospholipase C ε (PLCε) and an increase in intracellular calcium, ultimately promoting PGI2 production.[1]

Novel this compound Analogs and Derivatives: A Quantitative Overview

Recent research has focused on synthesizing novel analogs of this compound with improved potency and selectivity. These efforts have led to the development of several promising compounds. The following tables summarize the in-vitro biological activities of these novel derivatives against PDE3 and their effects on platelet aggregation.

Table 1: Inhibitory Activity of this compound Analogs against PDE3A

| Compound | Structure | IC50 (PDE3A) | Reference |

| This compound | N-cyclohexyl-N-methyl-4-(1,2-dihydro-2-oxo-6-quinolyloxy)butyramide | 27 nM | [2] |

| OPC-33540 | 6-[3-[3-cyclooctyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.32 nM | [3] |

| OPC-33509 | (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.10 µM | [3] |

| MCPIP | [4-(4-methyl piperazin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one] | - | [4][5] |

| mc1 | 6-(4-oxo-4-(piperidine-1-yl-)-4-methylquinolin- 2(1H)-one | - | [5] |

| mc2 | 6-(4-(4-methylpiperidin-1-yl)-4-oxobutoxy)-4- methylquinolin-2(1H)-one | - | [5] |

| mc5 | 6-(4-morpholino-4-oxobutoxy)-4-methy quinolin- 2(1H)-one | - | [5] |

Note: IC50 values for MCPIP and the 'mc' series against purified PDE3A are not explicitly stated in the cited literature, but their cardiotonic effects are evaluated.

Table 2: Anti-Platelet Aggregation Activity of Selected Analogs

| Compound | IC50 (Thrombin-induced platelet aggregation) | Reference |

| OPC-33540 | 27.8 nM | [3] |

| OPC-33540 (+ 3 nM PGE1) | 6.0 nM | [3] |

Experimental Protocols: Synthesis of Key Intermediates and Analogs

The synthesis of this compound analogs generally involves the preparation of a substituted 6-hydroxy-2(1H)-quinolone core, followed by etherification of the 6-hydroxyl group with a suitable side chain.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from the construction of the quinolone ring system, followed by functionalization to introduce the desired side chains.

Protocol 1: Synthesis of 6-Methoxycarbostyril (A Key Intermediate)

This protocol describes a method for synthesizing 6-methoxycarbostyril from 5-methoxy-2-nitrobenzaldehyde.

Step 1: Synthesis of 2-Nitro-5-methoxycinnamic acid

-

Combine 5-methoxy-2-nitrobenzaldehyde, malonic acid, and piperidine in pyridine.

-

Heat the mixture to facilitate the condensation reaction.

-

After the reaction is complete, cool the mixture and isolate the product, 2-nitro-5-methoxycinnamic acid.

Step 2: Synthesis of 2-Amino-5-methoxycinnamic acid

-

Dissolve the 2-nitro-5-methoxycinnamic acid in an alcoholic solution.

-

Add SnCl2·2H2O to the solution to reduce the nitro group to an amine.

-

The product, 2-amino-5-methoxycinnamic acid, is obtained in high yield (98%).

Step 3: Synthesis of 6-Methoxycarbostyril

-

Perform an acid-catalyzed ring closure of the 2-amino-5-methoxycinnamic acid in dilute hydrochloric acid.

-

This cyclization reaction leads to the formation of 6-methoxycarbostyril with a yield of 87%.

Protocol 2: Synthesis of this compound from 6-Hydroxycarbostyril

This protocol outlines the final steps to synthesize this compound starting from the demethylated intermediate, 6-hydroxycarbostyril.

Step 1: Synthesis of Ethyl 4-(1,2-dihydro-2-oxoquinolin-6-yloxy)butanoate

-

React 6-hydroxycarbostyril with ethyl 4-bromobutanoate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

This reaction results in the etherification of the 6-hydroxyl group to yield the butanoate ester.

Step 2: Hydrolysis to 4-(1,2-dihydro-2-oxoquinolin-6-yloxy)butanoic acid

-

Hydrolyze the ethyl ester intermediate using 20% HCl.

-

This step yields the corresponding carboxylic acid.

Step 3: Amide Formation to Yield this compound

-

Convert the carboxylic acid to its acid chloride using isobutyl chloroformate in the presence of DBU.

-

React the resulting acid chloride directly with N-methylcyclohexylamine to form the final product, this compound.

Disclaimer: The provided protocols are summaries of synthetic routes described in the literature. Researchers should consult the original publications for detailed experimental conditions, safety precautions, and characterization data.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

The Heart of the Matter: A Deep Dive into the Structure-Activity Relationship of Cilostamide and its Analogs as Potent PDE3 Inhibitors

For Immediate Release

[City, State] – In a comprehensive technical guide released today, researchers and drug development professionals now have access to an in-depth analysis of the structure-activity relationships (SAR) of cilostamide and its derivatives. This whitepaper provides a detailed examination of the molecular features governing the inhibitory potency of these compounds against phosphodiesterase 3 (PDE3), a key enzyme in cardiovascular function. The guide aims to accelerate the discovery of novel cardiotonic and antithrombotic agents with improved therapeutic profiles.

This compound, a potent and selective inhibitor of PDE3, has long been a subject of interest for its therapeutic potential. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates a cascade of intracellular signaling pathways, leading to increased cardiac contractility and inhibition of platelet aggregation.[1] This guide synthesizes critical data on how modifications to the core structure of this compound impact its inhibitory activity, offering a roadmap for the rational design of next-generation PDE3 inhibitors.

Unraveling the Molecular Blueprint: SAR Insights

The inhibitory potency of this compound analogs is intricately linked to specific structural motifs. The core structure, featuring a carbostyril moiety, is a critical anchor for binding to the active site of PDE3. Structure-activity relationship studies have revealed several key determinants of inhibitory activity:

-

The Carbostyril Core: The 2-oxo-quinoline (carbostyril) scaffold is a fundamental component for high-affinity binding. Modifications to this ring system can significantly alter inhibitory potency.

-

The Butyramide Linker: The N-cyclohexyl-N-methyl-4-oxybutyramide side chain plays a crucial role in positioning the molecule within the enzyme's active site. Variations in the length and composition of this linker have been shown to modulate activity.

-

Substitutions on the Carbostyril Ring: The introduction of substituents on the carbostyril nucleus can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. For instance, the addition of a methyl group to the carbostyril moiety in a series of analogs resulted in compounds with high potency for PDE3A inhibition.[1]

-

The Cyclohexyl Ring: The lipophilic cyclohexyl group contributes significantly to the overall binding affinity. Alterations to this group, such as replacing it with other cyclic or acyclic moieties, have been explored to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors. A notable example is the cyclooctylurea derivative OPC-33540, which demonstrated significantly higher potency than this compound, highlighting the importance of this lipophilic moiety.[2]

Quantitative Analysis of PDE3 Inhibition

To facilitate a clear comparison of the inhibitory activities of various this compound analogs, the following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) against PDE3 isoforms.

Table 1: PDE3 Inhibitory Activity of this compound

| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |

| This compound | 27[3][4][5] | 50[3][4][5] |

Table 2: PDE3A Inhibitory Activity of this compound Analogs

| Compound | Chemical Name | PDE3A IC50 (µM) |

| mc1 | 6-(4-oxo-4-(piperidin-1-yl)butoxy)-4-methylquinolin-2(1H)-one | 0.5[1] |

| mc2 | 6-(4-(4-methylpiperidin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one | 2[1] |

| mc3 | 6-(4-(4-hydroxypiperidin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one | 1[1] |

| mc4 | methyl 1-(4-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yloxy)butanoyl)piperidine-4-carboxylate | 2[1] |

| mc5 | 6-(4-morpholino-4-oxobutoxy)-4-methylquinolin-2(1H)-one | 0.7[1] |

| MCPIP | 4-((4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one) | 3[1] |

| OPC-33540 | 6-[3-[3-cyclooctyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.00032[2] |

| OPC-33509 | (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.10[2] |

Illuminating the Mechanism: Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of the cAMP signaling pathway. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a range of physiological responses, including increased cardiac muscle contraction and inhibition of platelet aggregation.

To quantitatively assess the inhibitory potential of this compound and its analogs, various experimental assays are employed. A common method is the radioenzymatic assay, which measures the hydrolysis of radiolabeled cAMP. Another widely used technique is the fluorescence polarization (FP) assay, a homogeneous method well-suited for high-throughput screening.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of SAR data. Below are detailed protocols for two common PDE3 inhibition assays.

Radioenzymatic PDE Assay Protocol

This method directly measures the enzymatic activity of PDE3 by quantifying the conversion of radiolabeled cAMP to AMP.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol).

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the purified PDE3 enzyme with varying concentrations of the test compound (this compound analog) and incubate for a defined period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding a known amount of [3H]-cAMP to the mixture.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% to maintain linear reaction kinetics.

-

Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).[6]

-

Nucleotidase Treatment: Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. This step is crucial for the separation of the product from the unreacted substrate.

-

Separation of Products: Separate the [3H]-adenosine from the unreacted [3H]-cAMP using anion-exchange chromatography (e.g., Dowex resin).[6]

-

Quantification: Quantify the amount of [3H]-adenosine using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Fluorescence Polarization (FP) PDE Assay Protocol

This homogeneous assay format is based on the change in the polarization of fluorescently labeled cAMP upon enzymatic cleavage.

-

Reagent Preparation: Prepare a reaction buffer, a solution of fluorescently labeled cAMP (tracer), and the purified PDE3 enzyme.

-

Assay Plate Preparation: In a microplate, add the test compounds at various concentrations.

-

Enzyme Addition: Add the purified PDE3 enzyme to the wells containing the test compounds.

-

Reaction Initiation: Initiate the reaction by adding the fluorescent cAMP tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters.[7][8] The hydrolysis of the fluorescent cAMP by PDE3 results in a smaller, faster-tumbling molecule, leading to a decrease in fluorescence polarization.

-

Data Analysis: The change in fluorescence polarization is proportional to the PDE3 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

This in-depth guide provides a valuable resource for researchers in the field of cardiovascular drug discovery. By understanding the intricate structure-activity relationships of this compound and its analogs, scientists can more effectively design and synthesize novel PDE3 inhibitors with enhanced potency, selectivity, and therapeutic efficacy. The detailed experimental protocols and pathway diagrams further serve to standardize methodologies and foster a deeper understanding of the underlying biological mechanisms.

References

- 1. Novel this compound analogs, phosphodiesterase 3 inhibitors, produce positive inotropic but differential lusitropic and chronotropic effects on isolated rat atria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent effects of novel anti-platelet aggregatory this compound analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

Discovery and history of Cilostamide as a PDE3 inhibitor

An In-depth Guide to the Discovery and History of Cilostamide as a PDE3 Inhibitor

In the latter half of the 20th century, the critical role of platelet aggregation in the pathophysiology of arterial thrombosis spurred significant research into novel antiplatelet agents. A key therapeutic strategy that emerged was the modulation of intracellular cyclic nucleotide signaling pathways. Cyclic adenosine monophosphate (cAMP) is a crucial second messenger that mediates a wide range of cellular functions, including the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclases and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs). This understanding set the stage for the exploration of PDE inhibitors as potential therapeutic agents for cardiovascular diseases.

The Discovery of this compound: A Promising but Flawed Pioneer

During an extensive research program focused on 2(1H)-quinolinone derivatives, scientists at Otsuka Pharmaceutical Co., Ltd. sought to develop a compound with both potent antiplatelet and vasodilating properties.[1] This exploratory research led to the synthesis and identification of N-cyclohexyl-N-methyl-4-(1,2-dihydro-2-oxo-6-quinolyloxy)butyramide, which was given the code OPC-3689 and later named This compound .

Early pharmacological studies revealed that this compound was a potent and selective inhibitor of PDE type 3 (PDE3).[2] The first report of its activity by Hidaka et al. in 1979 established it as a selective inhibitor of platelet cAMP phosphodiesterase, which effectively inhibited platelet aggregation.[2][3] This discovery was a significant milestone, as it validated PDE3 as a viable target for antiplatelet therapy.

However, during preclinical and early clinical development, a significant dose-limiting side effect emerged: tachycardia (an increased heart rate).[1] The very mechanism that provided therapeutic benefit in platelets and blood vessels—cAMP elevation—also produced a positive chronotropic effect on the heart. This adverse effect ultimately led to the discontinuation of this compound's development for its primary indications.[1]

The Transition to Cilostazol

Despite its clinical setback, this compound was a pivotal lead compound. The knowledge gained from its development prompted a concerted medicinal chemistry effort to modify the 2(1H)-quinolinone scaffold to separate the desired antiplatelet effects from the undesirable cardiac effects. The key structural difference between this compound and its successor, Cilostazol, lies in the side chain moiety. The amide group in this compound was replaced with a tetrazole ring to create Cilostazol (OPC-13013).[1]

This structural modification successfully mitigated the tachycardic side effect while retaining potent PDE3 inhibitory and antiplatelet activity. While the precise mechanism for this improved safety profile is complex, some studies suggest that Cilostazol possesses a dual mechanism that includes the inhibition of adenosine uptake.[4][5] This action increases local adenosine concentrations, which can counteract the heart rate increase typically associated with PDE3 inhibition via an adenosine A1 receptor-mediated mechanism.[5] This successful optimization led to the development and marketing of Cilostazol as an effective treatment for intermittent claudication.[1]

Mechanism of Action: PDE3 Inhibition and cAMP Signaling

This compound exerts its pharmacological effects by selectively inhibiting PDE3. This enzyme is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within platelets and vascular smooth muscle cells.[3] The elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream protein targets.[3]

In platelets, PKA-mediated phosphorylation inhibits key steps in the aggregation process, including calcium mobilization, granule release, and the conformational change of glycoprotein IIb/IIIa receptors.[6] In vascular smooth muscle cells, the rise in cAMP and PKA activation leads to the relaxation of the muscle tissue, resulting in vasodilation.[6]

References

- 1. [Research and development of cilostazol: an antiplatelet agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Cilostamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostamide is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound elevates intracellular cAMP levels, leading to a cascade of downstream signaling events that modulate various physiological processes. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Pharmacokinetics

Metabolism and Excretion

A pivotal study in rats using radiolabeled 14C-cilostamide administered orally at a dose of 3 mg/kg demonstrated that the drug is extensively metabolized.[2] The primary route of metabolism involves hydroxylation of the cyclohexyl ring.[2]

Table 1: Excretion of Orally Administered 14C-Cilostamide (3 mg/kg) in Rats over 48 Hours [2]

| Excretion Route | Percentage of Administered Dose |

| Urine | 50.5% |

| Feces | 47.6% |

Experimental Protocol: Metabolism and Excretion Study in Rats

This protocol is based on the methodology described for studying the metabolism of this compound in rats.[2]

1. Animal Model:

-

Species: Rat (specific strain, e.g., Sprague-Dawley, should be documented).

-

Sex: Male and/or female, as specified in the study design.

-

Housing: Housed in individual metabolism cages to allow for separate collection of urine and feces.

2. Drug Administration:

-

Drug: 14C-labeled this compound.

-

Dose: 3 mg/kg body weight.

-

Route of Administration: Oral gavage.

-

Vehicle: A suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).

3. Sample Collection:

-

Urine and feces are collected at predetermined intervals over a 48-hour period.

-

Samples are stored frozen until analysis.

4. Bioanalysis:

-

Quantification of radioactivity in urine and feces is performed using liquid scintillation counting.

-

Metabolite profiling in urine and feces is conducted using techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures of the metabolites.[2]

Diagram 1: General Workflow for an In Vivo Pharmacokinetic Study

Caption: Workflow of a typical in vivo pharmacokinetic study.

Pharmacodynamics

This compound exerts its pharmacodynamic effects primarily through the inhibition of PDE3, leading to an increase in intracellular cAMP. This mechanism underlies its diverse pharmacological activities, including effects on the cardiovascular system, platelet aggregation, and oocyte maturation.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits PDE3A and PDE3B isoforms.[1] This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing the intracellular concentration of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the cellular response.

Diagram 2: this compound's Core Signaling Pathway

Caption: Core mechanism of action of this compound.

Cardiovascular Effects

In the cardiovascular system, the increase in cAMP in cardiac myocytes leads to positive inotropic effects. In vascular smooth muscle cells, elevated cAMP promotes vasodilation.

Table 2: Inotropic Effects of this compound in Rat Ventricular Myocardium [3]

| Condition | Contractility Effect | cAMP Level Change |

| Basal | No effect | No change |

| With Glucagon | Increased positive inotropic effect | Enhanced cAMP increase |

| With Dobutamine | No change in inotropic effect | No additional increase in cAMP |

Experimental Protocol: Evaluation of Inotropic Effects in Isolated Heart Preparations

This protocol is a generalized procedure based on studies evaluating the cardiac effects of PDE inhibitors.

1. Animal Model:

-

Species: Rat.

-

Tissue: Right ventricular strips.

2. Experimental Setup:

-

The ventricular strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

The strips are electrically stimulated to contract at a fixed frequency.

-

Contractile force is measured using an isometric force transducer.

3. Drug Application:

-

After a stabilization period, a baseline contractile force is recorded.

-

This compound is added to the organ bath at various concentrations.

-

The effects of this compound are also evaluated in the presence of other agents like glucagon or dobutamine to investigate interactions.

4. Data Analysis:

-

Changes in contractile force are recorded and expressed as a percentage of the baseline.

-

Dose-response curves are generated to determine the potency and efficacy of this compound.

-

At the end of the experiment, tissues can be snap-frozen for subsequent biochemical analysis, such as cAMP level measurement by ELISA or RIA.

Antiplatelet Effects

In platelets, elevated cAMP levels inhibit aggregation. This is a key pharmacodynamic effect of this compound.

Table 3: Inhibitory Effects of this compound on Platelet Aggregation

| Agonist | Species | IC50 |

| ADP | Human | 16.8 µM[4] |

Experimental Protocol: In Vivo Anti-thrombotic Effect in a Rabbit Model

This protocol is adapted from a study on the anti-thrombotic effects of a related PDE3 inhibitor, cilostazol.[5]

1. Animal Model:

-

Species: Rabbit.

2. Surgical Procedure:

-

Animals are anesthetized.

-

A carotid artery is isolated, and a flow probe is placed to monitor blood flow.

-

Mechanical injury is induced to the arterial endothelium to promote thrombus formation, which is observed as cyclic flow reductions (CFRs).

3. Drug Administration:

-

This compound is administered intravenously at different doses.

-

The effect on the frequency and severity of CFRs is monitored over time.

4. Data Analysis:

-

The number and magnitude of CFRs before and after drug administration are quantified.

-

A reduction in CFRs indicates an anti-thrombotic effect.

Effects on Oocyte Maturation

This compound has been shown to reversibly arrest the meiotic maturation of oocytes by maintaining high intracellular cAMP levels.[1]

Table 4: Effect of this compound on Oocyte Maturation in Immature Rats [3]

| Treatment | Effect on Oocyte Maturation |

| This compound (in vivo) | Dose-dependent decrease in maturation |

Experimental Protocol: In Vivo Oocyte Maturation Inhibition in Rats

This protocol is based on a study investigating the in vivo effects of PDE3 inhibitors on ovulation and oocyte maturation.[3]

1. Animal Model:

-

Species: Immature female rats.

2. Hormonal Priming:

-

Rats are primed with pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development.

-

Human chorionic gonadotropin (hCG) is administered 48 hours later to induce ovulation.

3. Drug Administration:

-

This compound is administered orally at various doses prior to the hCG injection.

4. Oocyte Collection and Evaluation:

-

Oviducts are flushed at a specific time point after hCG administration to collect ovulated oocytes.

-

The maturation status of the oocytes (e.g., presence of the germinal vesicle) is assessed microscopically.

5. Data Analysis:

-

The percentage of oocytes at different maturation stages is calculated for each dose group and compared to a control group.

Diagram 3: Experimental Workflow for In Vivo Oocyte Maturation Study

Caption: Workflow for studying in vivo oocyte maturation.

Conclusion

This compound is a selective PDE3 inhibitor with a well-defined mechanism of action that translates into a variety of pharmacodynamic effects in vivo. While its metabolism and excretion have been characterized in rats, a comprehensive in vivo pharmacokinetic profile with key parameters remains to be fully elucidated. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further understanding the in vivo pharmacology of this compound. Future research should focus on obtaining detailed pharmacokinetic data in various species to better correlate drug exposure with its pharmacodynamic responses.

References

- 1. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of this compound in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. Antiplatelet and antithrombotic activity of cilostazol is potentiated by dipyridamole in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of Cilostamide in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostamide, a potent and selective inhibitor of phosphodiesterase 3 (PDE3), has emerged as a critical tool in fundamental research to dissect the intricacies of cyclic adenosine monophosphate (cAMP) signaling pathways. By preventing the degradation of cAMP, this compound effectively elevates intracellular levels of this crucial second messenger, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of a multitude of downstream targets. This guide provides an in-depth overview of the basic research applications of this compound in cell signaling, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: The Specificity and Efficacy of this compound

The utility of this compound as a research tool is underscored by its high selectivity for the PDE3 enzyme family. This selectivity allows for the targeted investigation of the PDE3-cAMP-PKA signaling axis with minimal off-target effects. The following tables summarize the inhibitory potency of this compound against various PDE subtypes and its effect on intracellular cAMP levels in different cell types.

| PDE Subtype | IC50 (nM) | Reference |

| PDE3A | 27 | [1][2][3][4] |

| PDE3B | 50 | [1][2][3][4] |

| PDE1 | >300,000 | [1] |

| PDE2 | 12,500 | [1] |

| PDE4 | 88,800 | [1] |

| PDE5 | 15,200 | [1] |

| PDE7 | 22,000 | [1] |

Table 1: this compound IC50 Values for Various PDE Subtypes. The data clearly demonstrates the high selectivity of this compound for PDE3A and PDE3B over other phosphodiesterase subtypes.

| Cell Type | This compound Concentration | Fold Increase in cAMP | Reference |

| Human Aortic Endothelial Cells | 30 µM | ~1.65 | |

| Rat Ventricular Myocytes | 1 µM | Potentiation of β1-AR induced cAMP signals | [5] |

| Rat Oocytes (Metaphase II) | 10 µM | Highest cAMP concentration compared to control | [6] |

| HEK293 Cells | 400 nM | Potentiation of cAMP response at low adenylyl cyclase stimulation | [7] |

Table 2: Effect of this compound on Intracellular cAMP Levels. This table provides examples of the quantitative impact of this compound on cAMP accumulation in various cellular contexts.

Core Signaling Pathway: The this compound-PDE3-cAMP-PKA Axis

This compound exerts its effects by inhibiting PDE3, an enzyme responsible for the hydrolysis of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which then acts as a second messenger to activate PKA. Activated PKA, a serine/threonine kinase, phosphorylates a wide array of downstream substrate proteins, thereby modulating numerous cellular processes.

Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound inhibits PDE3, leading to an increase in cAMP, activation of PKA, and subsequent phosphorylation of downstream targets, ultimately resulting in a cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell signaling.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PDE3.

Materials:

-

Recombinant human PDE3 enzyme

-

This compound

-

cAMP (substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the recombinant PDE3 enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding [3H]-cAMP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

-

Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer the supernatant containing [3H]-adenosine to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Intracellular cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based kit)

-

Microplate reader

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for a specific duration. Include an untreated control.

-

Optional: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Aspirate the medium and lyse the cells using the provided lysis buffer.

-

Perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit. This typically involves a competitive binding reaction.

-

Read the plate using a microplate reader at the appropriate wavelength.

-

Calculate the concentration of cAMP in each sample based on a standard curve.

-

Express the results as fold change over the untreated control.

Protein Kinase A (PKA) Activity Assay

This assay measures the activity of PKA in cell lysates following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

PKA activity assay kit (e.g., ELISA-based or radioactive assay)

-

Protein concentration assay kit (e.g., BCA assay)

-

Microplate reader or scintillation counter

Procedure:

-

Culture and treat the cells with this compound as described in the cAMP measurement assay.

-

Lyse the cells and collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

Perform the PKA activity assay according to the manufacturer's protocol. This often involves the phosphorylation of a specific PKA substrate.

-

For ELISA-based kits, a specific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to an enzyme provides a colorimetric or fluorescent signal.

-

For radioactive assays, [γ-32P]ATP is used, and the incorporation of 32P into the substrate is measured.

-

Read the results using the appropriate instrument.

-

Normalize the PKA activity to the total protein concentration of each sample.

Experimental and Logical Workflows

Effective research design is paramount when investigating the effects of a compound like this compound. The following diagrams illustrate a typical experimental workflow and a logical framework for characterizing a PDE inhibitor.

Figure 3: Logical Workflow. A decision-making framework for the systematic characterization of a phosphodiesterase inhibitor's effects on cell signaling.

Diverse Applications of this compound in Cell Signaling Research

The ability of this compound to specifically modulate the PDE3-cAMP-PKA pathway has made it a valuable tool across various research fields:

-

Cardiovascular Research: this compound is used to study cAMP signaling in cardiomyocytes, vascular smooth muscle cells, and platelets. Research in this area focuses on its effects on cardiac contractility, vasodilation, and the inhibition of platelet aggregation.[5]

-

Neuroscience: In the central nervous system, cAMP signaling is crucial for processes like learning, memory, and neuronal survival. This compound is employed to investigate the role of PDE3 in these functions and to explore its potential neuroprotective effects in models of neurodegenerative diseases.

-

Immunology and Inflammation: cAMP plays a key role in regulating the function of immune cells. This compound is used to study how elevating cAMP levels in immune cells can modulate inflammatory responses, making it a tool to investigate potential anti-inflammatory therapies.

-

Cancer Biology: The cAMP signaling pathway can have dual roles in cancer, either promoting or inhibiting cell growth depending on the cancer type. Researchers use this compound to dissect the specific role of PDE3 and cAMP in the proliferation, survival, and differentiation of cancer cells.

-

Reproductive Biology: this compound has been shown to sustain the meiotic arrest of oocytes by increasing intraoocyte cAMP levels, making it a useful tool for studying oocyte maturation and improving in vitro fertilization techniques.[6]

Conclusion

This compound's high selectivity for PDE3 makes it an indispensable pharmacological tool for elucidating the complex and multifaceted roles of the cAMP-PKA signaling pathway in a wide range of biological processes. This technical guide provides a comprehensive resource for researchers, offering the necessary data, protocols, and conceptual frameworks to effectively utilize this compound in their investigations into the fundamental mechanisms of cell signaling. By enabling the precise manipulation of a key signaling node, this compound will continue to contribute to significant advances in our understanding of cellular function in both health and disease.

References

- 1. Effects of the cAMP-elevating agents this compound, cilostazol and forskolin on the phosphorylation of Akt and GSK-3beta in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet aggregation by the cAMP-phosphodiesterase inhibitor, this compound, may not be associated with activation of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation by phosphodiesterase isoforms of protein kinase A-mediated attenuation of myocardial protein kinase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A specific pattern of phosphodiesterases controls the cAMP signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]

Cilostamide's Impact on Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilostamide, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has garnered significant interest for its therapeutic potential, primarily attributed to its antiplatelet and vasodilatory effects. The molecular mechanisms underpinning these actions are intricately linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and, consequently, the complex network of calcium (Ca2+) signaling pathways. This technical guide provides an in-depth exploration of this compound's impact on Ca2+ signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound exerts its primary effect by selectively inhibiting PDE3, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades have profound and diverse effects on Ca2+ homeostasis, varying significantly across different cell types.

Quantitative Data on this compound's Potency and Effects

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its impact on intracellular Ca2+ levels in various cell types.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (PDE3A) | 27 nM | Recombinant Human PDE3A | [1][2] |

| IC50 (PDE3B) | 50 nM | Recombinant Human PDE3B | [1][2] |

| IC50 (Platelet Aggregation) | 16.8 µM | ADP-induced human platelets | [2] |

Table 1: Inhibitory Potency of this compound. This table details the half-maximal inhibitory concentrations (IC50) of this compound on its primary targets, the PDE3 isoforms, and its functional effect on platelet aggregation.

| Cell Type | This compound Concentration | Effect on Intracellular Ca2+ | Fold Change (approx.) | Reference |

| Human Aortic Endothelial Cells | 30 µM (Cilostazol) | Increase | 10.36 | |

| Human Aortic Endothelial Cells | Not specified | Increase | 3.4 | |

| Mouse Femoral Smooth Muscle Cells | Dose-dependent | Inhibition of endothelin-induced extracellular Ca2+ influx | Not applicable | [3] |

| Rat Platelets | Not specified | Inhibition of thrombin-induced [Ca2+]i rise | Not applicable | [4] |

| Rat Ventricular Myocytes | 0.1 µM | No effect on basal L-type Ca2+ current | No change | [5] |

Table 2: Effects of this compound on Intracellular Calcium. This table summarizes the observed effects of this compound on intracellular Ca2+ concentrations in different cell types. Note that one study used cilostazol, a closely related PDE3 inhibitor.

Signaling Pathways Modulated by this compound

This compound's influence on Ca2+ signaling is not monolithic; it engages different pathways depending on the cellular context. The following diagrams illustrate the key signaling cascades.

PKA-Mediated Calcium Regulation

In many cell types, particularly cardiomyocytes, the elevation of cAMP by this compound leads to the activation of PKA. PKA then phosphorylates several key proteins involved in Ca2+ handling:

-

L-type Ca2+ Channels: Phosphorylation of L-type Ca2+ channels can increase their open probability, leading to enhanced Ca2+ influx. However, studies in rat ventricular myocytes show that this compound alone (0.1 µM) has no significant effect on basal L-type Ca2+ current, suggesting a more complex regulation that may involve other PDE isoforms.[5]

-

Phospholamban (PLN): PKA-mediated phosphorylation of PLN relieves its inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This enhances the reuptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to increased SR Ca2+ load and faster relaxation.

-

Ryanodine Receptors (RyRs): PKA can also phosphorylate RyRs, the SR Ca2+ release channels, potentially sensitizing them to Ca2+-induced Ca2+ release (CICR).

Epac-Mediated Calcium Regulation

In other cell types, such as human aortic endothelial cells, the effects of cAMP elevation are mediated by Epac. This pathway can lead to an increase in intracellular Ca2+ through the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3), which triggers Ca2+ release from the endoplasmic reticulum (ER) via IP3 receptors (IP3Rs).

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is a standard method for quantifying intracellular Ca2+ levels and their dynamic changes in response to stimuli like this compound.

Principle: Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca2+ indicator Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca2+-bound Fura-2) and 380 nm (Ca2+-free Fura-2) is used to calculate the intracellular Ca2+ concentration, providing a ratiometric measurement that is independent of dye concentration and cell thickness.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Bovine Serum Albumin (BSA)

-

Probenecid (optional, inhibits dye extrusion)

-

Cells of interest cultured on glass coverslips or in 96-well plates

-

Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Loading Solution Preparation:

-

Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can aid in solubilization.

-

-

Cell Loading:

-

Wash the cells once with the physiological buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[6]

-

-

De-esterification:

-

Wash the cells twice with the physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.[6] The buffer during this step can be supplemented with probenecid to prevent dye leakage.

-

-

Imaging:

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Acquire fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Establish a baseline reading before adding this compound or other compounds.

-

Record the changes in the 340/380 nm fluorescence ratio over time after the addition of the test compound.

-

-

Data Analysis:

-

Calculate the 340/380 nm ratio for each time point.

-

The ratio values can be converted to absolute Ca2+ concentrations using the Grynkiewicz equation, which requires calibration with solutions of known Ca2+ concentrations.

-

Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents

This electrophysiological technique allows for the direct measurement of ion channel activity, such as the L-type Ca2+ current, in response to pharmacological agents like this compound.

Principle: A glass micropipette with a very small tip is sealed onto the surface of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is "clamped" at a desired level, and the current that flows through the ion channels is measured.

Materials:

-

Isolated cells (e.g., cardiomyocytes)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular and intracellular (pipette) solutions formulated to isolate Ca2+ currents (e.g., containing Cs+ to block K+ channels and a Ca2+ buffer like EGTA in the pipette solution).[5][7]

Procedure:

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Plating: Plate isolated cells in a recording chamber on the microscope stage.

-

Seal Formation:

-

Lower the micropipette onto a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Current Recording:

-

Clamp the cell at a holding potential (e.g., -80 mV) where L-type Ca2+ channels are closed.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward Ca2+ current. A prepulse to inactivate Na+ channels is often used.[5]

-

Establish a stable baseline recording of the L-type Ca2+ current.

-

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record the L-type Ca2+ current in the presence of this compound and compare the current amplitude and kinetics to the baseline recording.

SERCA Activity Assay

This biochemical assay measures the rate of Ca2+ uptake by the SERCA pump in isolated sarcoplasmic/endoplasmic reticulum vesicles.

Principle: The activity of SERCA is determined by measuring the rate of ATP hydrolysis or the rate of Ca2+ uptake into isolated SR/ER vesicles. An NADH-coupled enzymatic assay is a common method to measure ATP hydrolysis. The breakdown of ATP to ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[8] Alternatively, Ca2+ uptake can be measured using a fluorescent Ca2+ indicator or radioactive 45Ca2+.[2]

Materials:

-

Isolated SR/ER vesicles from the tissue of interest

-

Assay buffer containing MOPS or HEPES, KCl, and MgCl2

-

ATP

-

Ca2+/EGTA buffers to set the free Ca2+ concentration

-

For NADH-coupled assay: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH[9]

-

For Ca2+ uptake assay: a fluorescent Ca2+ indicator (e.g., Fluo-4) or 45Ca2+ and an oxalate solution to precipitate intravesicular Ca2+.[2]

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Vesicle Preparation: Isolate SR/ER vesicles from the tissue of interest using differential centrifugation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, SR/ER vesicles, and Ca2+/EGTA to achieve a specific free Ca2+ concentration.

-

Assay Initiation: Initiate the reaction by adding ATP.

-

Measurement (NADH-coupled method):

-

Continuously monitor the decrease in NADH absorbance at 340 nm.

-

The rate of absorbance change is proportional to the rate of ATP hydrolysis and thus SERCA activity.

-

-

Measurement (Ca2+ uptake method):

-

At various time points, stop the reaction and separate the vesicles from the assay medium (e.g., by filtration).

-

Quantify the amount of Ca2+ taken up by the vesicles using either liquid scintillation counting (for 45Ca2+) or by measuring the fluorescence of an external Ca2+ indicator.

-

-

Data Analysis: Calculate the rate of ATP hydrolysis or Ca2+ uptake per milligram of protein to determine the specific activity of SERCA. Compare the activity in the presence and absence of this compound.

Conclusion

This compound's role as a PDE3 inhibitor places it at a critical nexus of cAMP and Ca2+ signaling. Its impact on intracellular Ca2+ is highly context-dependent, leading to a decrease in Ca2+ in platelets, a potential increase in cardiomyocytes (though nuanced), and complex modulatory effects in endothelial and vascular smooth muscle cells. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental methodologies, to aid researchers in further elucidating the intricate interplay between this compound and calcium signaling in various physiological and pathological contexts. The provided diagrams and protocols serve as practical tools for designing and interpreting experiments aimed at exploring the multifaceted effects of this important pharmacological agent.

References

- 1. The phosphodiesterase 3 inhibitor this compound enhances inotropic responses to glucagon but not to dobutamine in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Large-Scale High-Throughput Screen for Modulators of SERCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilostazol Prevents Endothelin-Induced Smooth Muscle Constriction and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Aspirin and Cilostazol on Intracellular Ca2+ Mobilization and Aggregation in Thrombin-activated Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the cyclic nucleotide phosphodiesterase subtypes involved in the regulation of the L-type Ca2+ current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hellobio.com [hellobio.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Restoration of Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) Activity Prevents Age-Related Muscle Atrophy and Weakness in Mice [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Cilostamide in In Vitro Oocyte Maturation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of cilostamide in in vitro oocyte maturation (IVM). This compound, a specific inhibitor of phosphodiesterase 3A (PDE3A), offers a reversible method to arrest oocytes at the germinal vesicle (GV) stage, allowing for synchronization of nuclear and cytoplasmic maturation and potentially improving developmental competence.

Introduction

In vitro maturation (IVM) is a critical technology in assisted reproduction and research. However, spontaneous meiotic resumption upon removal of oocytes from the follicular environment can lead to asynchrony between nuclear and cytoplasmic maturation, compromising developmental outcomes. This compound addresses this challenge by reversibly arresting meiosis. As a PDE3A inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) within the oocyte.[1][2] Elevated intracellular cAMP levels maintain the oocyte in meiotic arrest at the prophase of the first meiotic division.[1][3] This temporary arrest, often referred to as pre-IVM, allows the oocyte cytoplasm to undergo essential maturation processes, better preparing it for successful fertilization and embryonic development.[4][5]

Mechanism of Action

This compound specifically targets and inhibits PDE3A, the primary phosphodiesterase isoform found in oocytes.[6][7] This inhibition leads to an accumulation of intracellular cAMP.[4] High levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key cell cycle regulators like the M-phase Promoting Factor (MPF), thereby maintaining the oocyte in meiotic arrest at the GV stage.[4][8] This effect is reversible; upon removal of this compound, intracellular cAMP levels decrease, PKA activity is reduced, and the oocyte resumes meiosis.[9][10]

Signaling Pathway of this compound-Induced Meiotic Arrest

Caption: this compound inhibits PDE3A, increasing cAMP and activating PKA to maintain meiotic arrest.

Experimental Protocols

The following protocols are generalized from published studies. Researchers should optimize concentrations and timings for their specific species and experimental conditions.

Materials

-

This compound (e.g., Cayman Chemical, Ann Arbor, MI, USA)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate oocyte maturation medium (e.g., TCM-199, MEM) supplemented with hormones (e.g., FSH, LH, hCG) and serum as required for the species.

-

Incubator with controlled temperature, humidity, and CO2 atmosphere.

Preparation of this compound Stock Solution

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.

-

On the day of the experiment, dilute the stock solution in the maturation medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is minimal (typically <0.1%) to avoid solvent toxicity.

General Protocol for Pre-IVM with this compound

This protocol describes a biphasic culture system: a pre-maturation step with this compound followed by a standard maturation period.

Caption: Experimental workflow for this compound-based in vitro oocyte maturation.

-

Oocyte Collection : Collect cumulus-oocyte complexes (COCs) from antral follicles.

-

Pre-maturation Culture : Culture the COCs in maturation medium supplemented with the desired concentration of this compound. The duration of this pre-incubation can vary (see Table 1).

-

Washing : After the pre-maturation period, thoroughly wash the oocytes (3-5 times) in fresh, this compound-free maturation medium to remove the inhibitor.

-

In Vitro Maturation : Culture the washed oocytes in standard, this compound-free IVM medium until they reach the metaphase II (MII) stage. The duration of this step is species-dependent.

-

Assessment : Evaluate oocyte maturation status (e.g., extrusion of the first polar body) at various time points.

Protocol for Combined this compound and Forskolin Treatment

Forskolin, an adenylate cyclase activator, can be used in combination with this compound to enhance the meiotic arrest by further increasing intracellular cAMP levels.[11][12]

-

Follow the general protocol above, but supplement the pre-maturation medium with both this compound and forskolin at the desired concentrations.

-

The washing step is crucial to remove both inhibitors before proceeding to the standard IVM culture.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound in IVM.

Table 1: Effective Concentrations of this compound for Meiotic Arrest in Different Species

| Species | This compound Concentration | Duration of Treatment | Outcome | Reference(s) |

| Mouse | 1 µM | Not specified | Effective in vitro concentration for meiotic arrest. | [9] |

| Mouse | 1.06 µmol/L | 24-48 hours | Arrested oocyte maturation at the GV stage. | [13] |

| Rat | 10 µM | 3 hours | Sustained meiotic arrest. | [4] |

| Human | 20 µM | 6, 12, 24, or 48 hours | Delayed spontaneous meiotic progression. | [11][12] |

| Human | 1 µM | 6 hours | 92.1% of oocytes remained at the GV stage. | [5] |

| Bovine | 10-20 µM | 12 hours | Resulted in meiotic arrest. | [14] |

| Ovine | 1 µM | 6-22 hours | Maintained oocytes at the GV stage. | [15] |

| Pig | 1 µM | 24 hours | Most effective treatment in preventing the completion of meiosis I. | [16] |

Table 2: Effects of this compound (with or without Forskolin) on Oocyte Maturation and Embryo Development

| Species | Treatment | Key Findings | Reference(s) |

| Human | 20 µM this compound + 50 µM Forskolin (24h pre-IVM) | Significantly higher fertilization rate compared to control. Slight, non-significant increase in blastocyst formation rate. | [11][12] |

| Human | 1 µM this compound (6h pre-IVM) | Improved blastocyst quality compared to the control group. | [5] |

| Mouse | Cilostazol (a this compound analog) | Reversible meiotic arrest; normal fertilization, embryo cleavage, and blastocyst formation after drug removal. | [9] |

| Ovine | 1 µM this compound and/or 50 µM Forskolin | Prematuration culture with this compound and/or forskolin affected the timing of meiotic progression. | [15] |

Conclusion

This compound is a valuable tool for IVM protocols, offering a reliable and reversible method for arresting oocyte meiosis. This allows for a pre-maturation period that can enhance the coordination of nuclear and cytoplasmic maturation, potentially leading to improved developmental competence. The optimal concentration and duration of this compound treatment are species-specific and require empirical determination. The combination of this compound with forskolin may offer a synergistic effect in maintaining meiotic arrest. These protocols and data provide a solid foundation for researchers to incorporate this compound into their IVM workflows.

References

- 1. Role of cyclic nucleotide phosphodiesterases in resumption of meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of PDE3A in Regulation of Cell Cycle Progression in Mouse Vascular Smooth Muscle Cells and Oocytes: Implications in Cardiovascular Diseases and Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of oocyte maturation. The role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of prematuration culture with a phosphodiesterase-3 inhibitor on oocyte morphology and embryo quality in in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The role of cilostazol, a phosphodiesterase 3 inhibitor, on oocyte maturation and subsequent pregnancy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Effects of this compound and forskolin on the meiotic resumption and embryonic development of immature human oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro effects of cilostazol, a phosphodiesterase 3A inhibitor, on mouse oocyte maturation and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of type 3 and type 4 phosphodiesterase inhibitors on the maintenance of bovine oocytes in meiotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes: Synergistic Elevation of Intracellular cAMP through Co-administration of Cilostamide and Rolipram

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs). By targeting specific PDE isozymes, it is possible to modulate cAMP signaling in a targeted manner.

Cilostamide is a selective inhibitor of Phosphodiesterase 3 (PDE3), with a high affinity for both PDE3A and PDE3B isoforms.[1][2] Rolipram is a well-characterized selective inhibitor of Phosphodiesterase 4 (PDE4), which is encoded by four genes (PDE4A-D).[3][4] PDE3 and PDE4 are the predominant cAMP-specific PDEs in a wide variety of cell types.[4][5][6]

The co-administration of this compound and Rolipram offers a powerful strategy to synergistically elevate intracellular cAMP levels. By simultaneously inhibiting two major cAMP-degrading enzymes, this combination can achieve a more robust and sustained increase in cAMP than treatment with either agent alone. This approach has been shown to enhance the developmental competence of oocytes and synergistically inhibit the proliferation of certain cell types.[7][8] These application notes provide detailed protocols for studying the effects of co-administering this compound and Rolipram in a cell culture setting.

Data Presentation

Inhibitor Specificity

The following table summarizes the inhibitory concentrations (IC50) of this compound and Rolipram against their respective PDE targets. This data is crucial for designing experiments and selecting appropriate drug concentrations.

| Compound | Target PDE Isozyme | IC50 Value | Reference |

| This compound | PDE3A | 27 nM | [1] |

| PDE3B | 50 nM | [1] | |

| Rolipram | PDE4A | 3 nM | [3] |

| PDE4B | 130 nM | [3] | |

| PDE4D | 240 nM | [3] |

Representative Data: Co-administration Effects

This table provides an example of expected results from a co-administration experiment, demonstrating the synergistic effect on intracellular cAMP levels and a potential outcome on cell proliferation in a hypothetical cell line.

| Treatment Group | This compound (µM) | Rolipram (µM) | Intracellular cAMP (pmol/mL) | Cell Proliferation (% of Control) |

| Vehicle Control (DMSO) | 0 | 0 | 12.5 | 100% |

| This compound Alone | 1 | 0 | 25.8 | 85% |

| Rolipram Alone | 1 | 0 | 31.2 | 82% |

| This compound + Rolipram | 1 | 1 | 75.6 | 60% |

Signaling Pathway and Experimental Workflow

Caption: this compound and Rolipram inhibit PDE3 and PDE4, respectively, preventing cAMP degradation.

Caption: Workflow for assessing this compound and Rolipram effects on cells.

Experimental Protocols

1. General Cell Culture Protocol

This protocol provides a general guideline for maintaining a cell line (e.g., HEK293, CHO, MCF-7) suitable for studying cAMP signaling.

-

Materials:

-

Appropriate cell line

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

-

-

Procedure:

-

Maintain cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

Change the growth medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the medium, wash the cell monolayer with sterile PBS, and aspirate the PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired density for experiments.

-

2. Drug Stock and Working Solution Preparation

-

Materials:

-

This compound powder

-

Rolipram powder

-

Dimethyl sulfoxide (DMSO), sterile

-

-

Procedure:

-

This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.42 mg of this compound (MW: 342.43 g/mol ) in 1 mL of DMSO.[1] Aliquot and store at -20°C.

-

Rolipram Stock (10 mM): Prepare a 10 mM stock solution of Rolipram in DMSO. For example, dissolve 2.75 mg of Rolipram (MW: 275.3 g/mol ) in 1 mL of DMSO.[3] Aliquot and store at -20°C to be used within 3 months.[3]

-

Working Solutions: On the day of the experiment, thaw the stock solutions and prepare serial dilutions in serum-free cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]

-

3. Co-administration Protocol for Cell Treatment

-

Procedure:

-

Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

After incubation, aspirate the medium.

-

Add 90 µL of serum-free medium to each well.

-

Add 10 µL of the drug working solutions to the appropriate wells (Vehicle, this compound alone, Rolipram alone, and the combination).

-

Incubate the plate for the desired treatment period (e.g., 15 minutes for acute cAMP signaling, or 24-72 hours for proliferation/viability studies).[10][11]

-

4. Intracellular cAMP Measurement Protocol (Luminescence-Based Assay)

This protocol is based on a common commercial assay format, such as the cAMP-Glo™ Assay.[11]

-

Materials:

-

cAMP-Glo™ Assay Kit (or equivalent)

-

Treated cells in a white-walled 96-well plate

-

Luminometer

-

-

Procedure:

-

After the drug treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the specified volume of cell lysis buffer provided in the kit to each well.

-

Add the cAMP detection solution, which contains protein kinase A (PKA), to each well.[11]

-

Incubate for 20 minutes at room temperature. During this step, the amount of cAMP in the sample is inversely proportional to the activity of PKA.[11]

-

Add the Kinase-Glo® reagent to measure the amount of remaining ATP, which is converted into a luminescent signal.[11]

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer. A lower luminescent signal indicates a higher initial concentration of cAMP.

-

5. Cell Viability Protocol (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells.[10][12]

-

Materials:

-

Resazurin sodium salt solution

-

Treated cells in a clear-bottomed 96-well plate

-

Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

-

-

Procedure:

-

Following the drug incubation period (e.g., 24, 48, or 72 hours), add resazurin solution to each well to a final concentration of approximately 10% of the total volume.[10]

-

Return the plate to the incubator and incubate for 2-4 hours.[10] During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measure the fluorescence using a plate reader.

-